molecular formula C14H18NO4P B8518059 5-Diethylphosphonomethyl-3-phenylisoxazole CAS No. 89102-71-6

5-Diethylphosphonomethyl-3-phenylisoxazole

Cat. No. B8518059
CAS RN: 89102-71-6
M. Wt: 295.27 g/mol
InChI Key: QFVYZMWQLZRXRO-UHFFFAOYSA-N
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Patent
US04812470

Procedure details

5-Bromomethyl-3-phenylisoxazole (7.14 g, 30 mmol) and triethyl phosphite (10.4 ml, 60 mmol) were heated at 150° C. until no more ethyl bromide distilled, then the temperature maintained for a further 1 h. The mixture was then distilled under reduced pressure to give 5-diethylphosphonomethyl-3-phenylisoxazole bp 190°-192° C. at 0.5 mm Hg (8.15 g, 27.6 mmol, 92%); νmax (film) 2980, 2900, 1605, 1580, 1465, 1440, 1410, 1250, 1160, 1020, 970, 770, 690, 670 cm-1 ; δH (CDCl3) 1.30 (6H, t, J 7 Hz, OCH2CH3), 3.45 (1H, d, JH-P 22 Hz, CH2 -P), 4.10 (4H, m, OCH2CH3), 6.55 (1H, d, J 3 Hz, CH-4), 7.40 (3H, m, Ph), 7.65 (2H, m, Ph); δC (CDCl3) 16.3, 16.4 (OCH2CH3), 24.7, 26.9 (CH2 -P), 62.8, 62.9 (OCH2CH3), 101.5, 101.6 (C-4), 126.8 128.9, 130.0 (Ph), 162.8 (C-3), 164.3, 164.4 (C-2).
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=1.[P:14]([O:21]CC)([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17].C(Br)C>>[CH2:16]([O:15][P:14]([CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:4]=1)([O:18][CH2:19][CH3:20])=[O:21])[CH3:17]

Inputs

Step One
Name
Quantity
7.14 g
Type
reactant
Smiles
BrCC1=CC(=NO1)C1=CC=CC=C1
Name
Quantity
10.4 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained for a further 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was then distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=CC(=NO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.